S-Propyl (diethoxyphosphoryl)phenylcarbamothioate
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Overview
Description
S-Propyl (diethoxyphosphoryl)phenylcarbamothioate is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of S-Propyl (diethoxyphosphoryl)phenylcarbamothioate may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to achieve the final product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
S-Propyl (diethoxyphosphoryl)phenylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the propyl or phenyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired product, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
Scientific Research Applications
S-Propyl (diethoxyphosphoryl)phenylcarbamothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of S-Propyl (diethoxyphosphoryl)phenylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus compounds like:
- Diethyl (phenylcarbamothioyl)phosphate
- Ethyl (diethoxyphosphoryl)phenylcarbamothioate
- Methyl (diethoxyphosphoryl)phenylcarbamothioate
Uniqueness
S-Propyl (diethoxyphosphoryl)phenylcarbamothioate is unique due to its specific propyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
53812-82-1 |
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Molecular Formula |
C14H22NO4PS |
Molecular Weight |
331.37 g/mol |
IUPAC Name |
S-propyl N-diethoxyphosphoryl-N-phenylcarbamothioate |
InChI |
InChI=1S/C14H22NO4PS/c1-4-12-21-14(16)15(13-10-8-7-9-11-13)20(17,18-5-2)19-6-3/h7-11H,4-6,12H2,1-3H3 |
InChI Key |
FODRHTWVBNCOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)N(C1=CC=CC=C1)P(=O)(OCC)OCC |
Origin of Product |
United States |
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